![molecular formula C9H15NO2 B2903647 (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1621863-51-1](/img/structure/B2903647.png)
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
“(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid” is a chiral small molecule . It belongs to the field of synthesis of medical intermediates . The molecule is characterized by its bicyclic structure and the presence of both amino and carboxyl groups .
Synthesis Analysis
The synthesis of this compound involves several steps . The method takes 3-carbonyl-bicyclo[2.2.2]octane-2-formate as a starting material, and sequentially performs reductive amination, basic configuration inversion, hydrogenation to remove a protecting group and the like to obtain the target product . The yield of this synthesis method is more than 65% .Molecular Structure Analysis
The molecular structure of “(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid” is characterized by a bicyclic structure with an amino group and a carboxyl group . The “2S,3S” notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reductive amination, basic configuration inversion, and hydrogenation . These reactions are carried out under mild conditions .Scientific Research Applications
Pharmaceutical Drug Synthesis
This chiral compound serves as a valuable intermediate in the synthesis of pharmaceutical drugs. Its stereochemistry is particularly useful in creating drugs that require specific enantiomeric forms to interact with biological targets effectively. The process for its preparation has been optimized to increase yield and reduce costs, making it more accessible for drug development .
Future Directions
properties
IUPAC Name |
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDCPXNFPLOAM-GHNGIAPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |
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